N-(4-methoxycyclohexyl)-N,2-dimethyl-6-oxopiperidine-4-carboxamide
Description
N-(4-methoxycyclohexyl)-N,2-dimethyl-6-oxopiperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxycyclohexyl group, a dimethyl group, and a piperidine carboxamide moiety
Properties
IUPAC Name |
N-(4-methoxycyclohexyl)-N,2-dimethyl-6-oxopiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-10-8-11(9-14(18)16-10)15(19)17(2)12-4-6-13(20-3)7-5-12/h10-13H,4-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFHWTSKPSTQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)N1)C(=O)N(C)C2CCC(CC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxycyclohexyl)-N,2-dimethyl-6-oxopiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the nucleophilic addition of cyclohexanone and methanol to obtain 4-methoxycyclohexyl methanol. This intermediate is then subjected to dehydration, often catalyzed by sulfuric acid, to produce 4-methoxycyclohexanol . The final step involves the condensation of 4-methoxycyclohexanol with appropriate reagents to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process. Additionally, the selection of suitable catalysts and solvents plays a crucial role in scaling up the production for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxycyclohexyl)-N,2-dimethyl-6-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield cyclohexanone derivatives, while reduction of the carbonyl group can produce piperidine alcohols .
Scientific Research Applications
N-(4-methoxycyclohexyl)-N,2-dimethyl-6-oxopiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxycyclohexyl)-N,2-dimethyl-6-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in cancer cell proliferation. The compound binds to these targets, leading to the disruption of cellular signaling pathways and ultimately inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxycyclohexyl)pyridine-3-carboxamide: Shares a similar methoxycyclohexyl group but differs in the piperidine ring structure.
4-methylcyclohexanemethanol: Contains a cyclohexane ring with a methyl group, used in different industrial applications.
Uniqueness
N-(4-methoxycyclohexyl)-N,2-dimethyl-6-oxopiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit cancer cell growth sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
